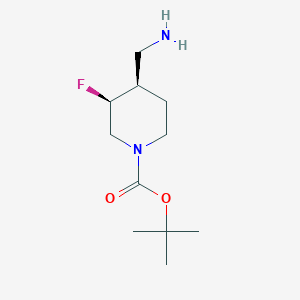
(3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with an aminomethyl group and a fluorine atom. The tert-butyl group is attached to the nitrogen atom of the piperidine ring, providing steric hindrance and influencing the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine typically involves multiple steps, starting from commercially available precursors. One common approach is to start with the piperidine ring and introduce the fluorine atom and aminomethyl group through selective functionalization reactions. The tert-butyl group is then introduced via a tert-butylation reaction, often using tert-butyl chloride and a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to modify the piperidine ring or the substituents.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the aminomethyl group can yield imines, while reduction can lead to various reduced forms of the piperidine ring.
Aplicaciones Científicas De Investigación
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (3S,4R)-rel-1-Boc-4-aminomethyl-3-fluoropiperidine involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The presence of the fluorine atom can enhance binding affinity and selectivity, while the tert-butyl group provides steric hindrance that influences the compound’s overall reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- tert-butyl (3S,4R)-4-(aminomethyl)-3-chloropiperidine-1-carboxylate
- tert-butyl (3S,4R)-4-(aminomethyl)-3-bromopiperidine-1-carboxylate
- tert-butyl (3S,4R)-4-(aminomethyl)-3-iodopiperidine-1-carboxylate
Uniqueness
Tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding interactions. The fluorine atom can enhance metabolic stability and bioavailability, making this compound particularly valuable in medicinal chemistry.
Propiedades
Fórmula molecular |
C11H21FN2O2 |
|---|---|
Peso molecular |
232.29 g/mol |
Nombre IUPAC |
tert-butyl (3S,4R)-4-(aminomethyl)-3-fluoropiperidine-1-carboxylate |
InChI |
InChI=1S/C11H21FN2O2/c1-11(2,3)16-10(15)14-5-4-8(6-13)9(12)7-14/h8-9H,4-7,13H2,1-3H3/t8-,9-/m1/s1 |
Clave InChI |
PWWDRFMQLZQJAY-RKDXNWHRSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H](C1)F)CN |
SMILES canónico |
CC(C)(C)OC(=O)N1CCC(C(C1)F)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















